molecular formula C15H15NO B045167 N-phenethylbenzamide CAS No. 3278-14-6

N-phenethylbenzamide

Cat. No.: B045167
CAS No.: 3278-14-6
M. Wt: 225.28 g/mol
InChI Key: DAVRGGJTJDTVQT-UHFFFAOYSA-N
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Description

N-phenethylbenzamide is an organic compound with the molecular formula C15H15NO. It is a derivative of benzamide where the amide nitrogen is substituted with a phenethyl group. This compound is known for its applications in medicinal chemistry, particularly in the study of neurodegenerative diseases and gastrointestinal disorders .

Mechanism of Action

Target of Action

N-Phenethylbenzamide primarily targets the aggregation of amyloid-beta (Aβ42) peptides . These peptides play a significant role in the pathophysiology of Alzheimer’s disease, a neurodegenerative disorder that significantly hampers the function of the central nervous system, especially the brain regions of learning and memory .

Mode of Action

This compound interacts with its targets by inhibiting the aggregation of Aβ42 peptides . This inhibition is achieved by replacing the α,β-unsaturated linker region of chalcone with an amide bioisostere . The compound’s interaction with its targets leads to changes in the aggregation properties of Aβ42, thereby mitigating Aβ42-induced neurotoxicity .

Biochemical Pathways

The biochemical pathway affected by this compound is the aggregation pathway of Aβ42 peptides . The Aβ42 peptide, formed after the proteolytic degradation of the amyloid precursor protein, undergoes rapid self-assembly and aggregation to form the senile plaques found in Alzheimer’s disease patient brains . By inhibiting this aggregation, this compound can potentially provide therapeutic benefits to Alzheimer’s disease patients .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its ability to inhibit aβ42 aggregation and mitigate aβ42-induced neurotoxicity .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of Aβ42 aggregation and the mitigation of Aβ42-induced neurotoxicity . These effects have been observed in studies using the thioflavin T (ThT)-based fluorescence aggregation kinetics assay, transmission electron microscopy (TEM) studies, and Aβ42-induced cytotoxicity assay in mouse hippocampal neuronal HT22 cell lines .

Action Environment

It is known that the compound can be extracted from liriodendron tulipifera , suggesting that its production and availability may be influenced by environmental conditions affecting this plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenethylbenzamide can be synthesized through the reaction of benzoyl chloride with phenethylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+C6H5CH2CH2NH2C6H5CONHCH2CH2C6H5+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} C6​H5​COCl+C6​H5​CH2​CH2​NH2​→C6​H5​CONHCH2​CH2​C6​H5​+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microreactors has been reported to facilitate the synthesis of deuterium-labeled amides, including this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of benzoyl derivatives.

    Reduction: The compound can be reduced to form N-phenethylbenzylamine under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

N-phenethylbenzamide has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

  • N-benzylbenzamide
  • N-benzyloxybenzamide
  • 2-amino-N-phenethylbenzamide

Comparison:

This compound stands out due to its balanced profile of neuroprotective, spasmolytic, and anti-inflammatory activities, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVRGGJTJDTVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186443
Record name Benzamide, N-(2-phenylethyl)- (9CI)
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3278-14-6
Record name N-Phenethylbenzamide
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Record name Benzamide, N-(2-phenylethyl)-
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Record name Benzamide, N-(2-phenylethyl)
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Synthesis routes and methods I

Procedure details

To a solution of benzoyl chloride (0.123 moles) (Aldrich) in 600 mL of CH2Cl2 was added 2.0 eq. of phenethylamine (Aldrich) dropwise. The reaction mixture was stirred at room temperature for 3 hours and then poured into a separatory and extracted with CH2Cl2. The organic extracts were washed with water and 1N HCl, and then dried over Na2SO4, filtered and concentrated to give N-phenethyl benzamide.
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Synthesis routes and methods II

Procedure details

17.6 Grams of a 50% solution of n-propane-phosphonic acid anhydride in methylene chloride are added in 3 portions, with stirring and the exclusion of moisture, to a solution of 2.4 g of β-phenylethylamine, 2.2 g of benzoic acid and 14 ml of N-ethyl morpholine in 25 ml of methylene chloride. The temperature rises to about +40° C. The mixture is cooled to room temperature, while stirring, and is worked up after 24 hours of standing by adding 350 ml of methylene chloride and extracting the solution three times with 50 ml each of water, saturated sodium carbonate solution and potassium bisulfate solution. The crude product crystallizes from the methylene chloride solution dried over magnesium sulfate. Said product is filtered off with suction together with a small amount of petroleum ether (boiling point 40° to 60° C.).
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n-propane-phosphonic acid anhydride
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14 mL
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25 mL
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding N-phenethylbenzamide in Piper betle stems?

A: While this compound has been previously identified in the Saururaceae family [], this research marks its first reported isolation from Piper betle stems []. This discovery suggests a broader distribution of this compound in the plant kingdom and opens avenues for exploring its potential bioactivities further.

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